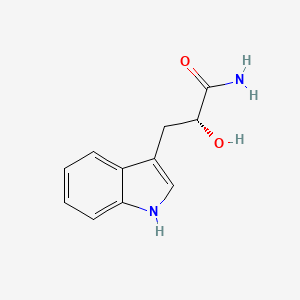

(R)-a-hydroxy-1H-Indole-3-propanamide

Description

Contextualization of Indole-Derived Heterocycles in Medicinal Chemistry and Chemical Biology

Indole (B1671886), a heterocyclic compound composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a privileged scaffold in medicinal chemistry and chemical biology. mdpi.combiolmolchem.com This structural motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. nih.govpageplace.de The indole nucleus is a key component of the amino acid tryptophan, making it fundamental to protein structure and function. pageplace.de Beyond this primary metabolic role, indole derivatives are involved in numerous physiological processes and are the basis for many therapeutic agents. nih.gov

In the realm of medicinal chemistry, the indole scaffold serves as a versatile template for the design of novel drugs targeting a wide range of diseases. nih.gov Its unique chemical reactivity allows for modifications at various positions on the ring system, enabling the synthesis of diverse compound libraries for drug discovery. mdpi.comnih.gov Researchers have successfully developed indole-based compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govpageplace.denih.gov For instance, well-known drugs like the anticancer agent vincristine (B1662923) and the antihypertensive reserpine (B192253) feature the indole core, highlighting its pharmacological importance. nih.gov The ability of indole derivatives to interact with various biological targets, including enzymes and receptors, stems from the structural and electronic properties of the indole ring. mdpi.comnih.gov This has led to their investigation as inhibitors of protein kinases, tubulin, and modulators of pathways like the p53 pathway in cancer therapy. nih.gov

Significance of the Propanamide Moiety in Biologically Active Molecules

The propanamide moiety is a functional group that plays a significant role in the structure and activity of various biologically relevant molecules. solubilityofthings.com Structurally, it consists of a three-carbon chain with a terminal amide group (-C(=O)NH₂), which is highly polar and capable of forming hydrogen bonds. solubilityofthings.com This characteristic influences the solubility and interaction of molecules with biological targets. solubilityofthings.com In biological systems, propanamide and its derivatives can act as metabolic intermediates. solubilityofthings.com

The propanamide structure is a component of more complex molecules with therapeutic applications. For example, derivatives containing this moiety have been investigated for their potential anti-inflammatory and analgesic effects. solubilityofthings.com The chiral β-aryl propanamine unit, a related structure, is a crucial component in many bioactive drugs. researchgate.net The synthesis of molecules incorporating the propanamide group is an active area of research, as it often serves as a precursor or building block for more complex pharmaceutical compounds. solubilityofthings.comnih.gov The development of drug-drug conjugates featuring a propanamide-sulfonamide backbone has been explored as a strategy to create dual inhibitors for enzymes like urease and cyclooxygenase-2. nih.gov

Importance of Chiral α-Hydroxy Amides in Asymmetric Synthesis and Biological Systems

Chiral α-hydroxy amides are a class of organic compounds characterized by a hydroxyl group and an amide group attached to the same stereogenic carbon atom. This structural feature is of considerable importance in asymmetric synthesis and is found in various biologically active molecules. The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. researchgate.net

Asymmetric synthesis, which focuses on the selective production of a single enantiomer, heavily relies on chiral building blocks and catalysts. researchgate.netrsc.org Chiral α-hydroxy amides serve as valuable intermediates in the synthesis of complex chiral molecules. nih.gov The development of efficient methods for their preparation is a significant goal for synthetic chemists. rsc.orgnih.gov Enzymatic reactions, for instance, have been employed to produce enantiomerically pure α-hydroxy amides. nih.gov One such method involves a two-step process starting with the enantioselective bioreduction of α-oxo esters using baker's yeast (Saccharomyces cerevisiae), followed by a lipase-catalyzed aminolysis to form the desired chiral α-hydroxy amide with high conversion rates. nih.gov The development of racemization-free coupling reagents is another key area of research to ensure the stereochemical integrity of the final products during amide bond formation. rsc.org

Table 1: Research Findings on Chiral Synthesis Methods

| Method | Key Features | Example Application/Catalyst | Reference |

|---|---|---|---|

| Enzymatic Bioreduction & Aminolysis | Two-step sequential reaction using enzymes for high enantioselectivity. | Saccharomyces cerevisiae for reduction, followed by Candida antarctica lipase (B570770) B (CAL-B) for aminolysis. nih.gov | nih.gov |

| Racemization-Free Coupling | Use of specific reagents to prevent loss of stereochemical purity during amide bond formation. | Reagents include T3P, EDC, and Boc-Oxyma. rsc.org | rsc.org |

| Asymmetric Organoselenium Catalysis | Chiral organoselenium compounds act as catalysts or intermediates to control enantioselectivity. | Used in the synthesis of α-alkyl, α-phenylselenyl ketones, esters, and amides. nih.gov | nih.gov |

Overview of Existing Research Pertaining to (R)-α-hydroxy-1H-Indole-3-propanamide and Related Analogs

(R)-α-hydroxy-1H-Indole-3-propanamide is a specific chiral molecule that combines the indole scaffold with the α-hydroxy propanamide side chain. sigmaaldrich.comepa.gov While direct and extensive research on this exact compound is limited in publicly available literature, significant research exists on its constituent parts and closely related analogs, providing a framework for understanding its potential significance.

The biochemical precursor to many indole alkaloids is the amino acid tryptophan. wikipedia.org A closely related and well-studied analog is Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan. nih.gov Research has shown that IPA plays a role in regulating intestinal inflammation and fibrosis. nih.gov Another related group of compounds are the derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid, which are synthesized in plants like Arabidopsis thaliana as defense metabolites. nih.gov

Synthetic efforts in the broader class of indole derivatives are robust. For example, methods have been developed for the synthesis of various 3-(piperidin-3-yl)-1H-indole derivatives, which are analogs of serotonin (B10506) and have been studied for their potential activity on the central nervous system. mdpi.com Furthermore, domino reactions have been utilized to construct diverse 7-hydroxy-6,7-dihydro-indole derivatives, showcasing advanced synthetic strategies for creating complex indole-based structures. rsc.org The synthesis of such complex molecules often relies on confirming the absolute configuration through techniques like X-ray crystallography, which is essential for establishing structure-activity relationships. mdpi.comacs.org

Table 2: Key Analogs of (R)-α-hydroxy-1H-Indole-3-propanamide and Their Significance

| Analog | Context/Significance | Reference |

|---|---|---|

| Indole-3-propionic acid (IPA) | A microbiota-derived metabolite of tryptophan that influences intestinal inflammation and fibrosis. nih.gov | nih.gov |

| Indole-3-carbaldehyde / Indole-3-carboxylic acid | Plant-derived defense metabolites synthesized from tryptophan. nih.gov | nih.gov |

| 3-(piperidin-3-yl)-1H-indole derivatives | Serotonin analogs with potential CNS activity; their synthesis and stereochemistry have been studied. mdpi.com | mdpi.com |

| Tryptophan | The amino acid precursor for the biosynthesis of indole alkaloids. wikipedia.org | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-11(15)10(14)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13-14H,5H2,(H2,12,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCUCLSSUYCLI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273324 | |

| Record name | 1H-Indole-3-propanamide, α-hydroxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159830-26-9 | |

| Record name | 1H-Indole-3-propanamide, α-hydroxy-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159830-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propanamide, α-hydroxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Control for R α Hydroxy 1h Indole 3 Propanamide

General Synthetic Approaches to Indole-3-propanamide Derivatives

The synthesis of the indole-3-propanamide scaffold is a foundational step. Various methods have been developed to construct this framework, ranging from the assembly of the indole (B1671886) core itself to the subsequent installation of the functionalized side chain.

Multicomponent Reactions for Indole-3-propanamide Core Construction

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. researchgate.net Several MCR strategies are applicable to the synthesis of indole-3-propanamide derivatives.

One notable approach involves a three-component reaction using an indole, an aldehyde, and an activated methylene (B1212753) compound like Meldrum's acid. For instance, the reaction of N-methyl indole, aromatic aldehydes, and Meldrum's acid, catalyzed by a choline (B1196258) chloride/urea ionic liquid, generates a Meldrum's adduct intermediate. This intermediate can then react with various amines to form indole-3-propanamide derivatives directly. nih.gov This method highlights the efficiency of MCRs in rapidly building molecular complexity.

Other MCRs, while not directly yielding the propanamide, construct the core indole ring system, which can then be further functionalized. An innovative two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides involves an Ugi multicomponent reaction followed by an acid-induced cyclization to form the indole core. nih.govthieme-connect.de This method is advantageous due to its use of inexpensive starting materials and mild, metal-free conditions. nih.govthieme-connect.de The resulting indole-2-amide can then be modified to introduce the C3-propanamide chain.

The table below summarizes representative multicomponent reactions used in the synthesis of indole derivatives.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference(s) |

| Three-Component | N-methyl indole, Aromatic aldehyde, Meldrum's acid | Choline chloride/urea | Forms indole-3-propanamide derivatives. | nih.gov |

| Ugi/Cyclization | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Acid-induced cyclization | De novo synthesis of the indole core; mild, metal-free. | nih.govthieme-connect.de |

| Four-Component | 3-(Cyanoacetyl)-indole, Aromatic aldehyde, Ethyl acetoacetate, Ammonium acetate | InCl₃, Microwave | Produces highly functionalized 3-(dihydropyridinyl)-indole derivatives. | nih.gov |

| Three-Component | Indole, 2-Iodo-N-phenylbenzamide, Terminal alkyne | CuI | Regioselective Sonogashira cyclization to form complex indole derivatives. | nih.gov |

Amide Bond Formation Strategies for the Propanamide Moiety

Once the indole-3-propanoic acid or a corresponding ester is obtained, the final step is the formation of the primary amide. This transformation can be achieved through several reliable methods.

A direct and modern approach is the C-H amidation of the indole ring at the C3 position. This can be accomplished using novel N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of a zinc salt like ZnCl₂. dicp.ac.cn The use of ZnCl₂ is crucial for selectivity, as its absence can lead to the formation of undesired aminal products. dicp.ac.cn

Alternatively, classic amide bond formation reactions starting from the corresponding carboxylic acid are widely used. A highly efficient, one-pot reaction for N-acylation of less reactive heterocycles like indole employs 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This method is notable for its high yields and mild conditions, avoiding the need for heat or special equipment. nih.gov Another effective reagent for direct amidation of carboxylic acids is B(OCH₂CF₃)₃, which facilitates the reaction between a broad range of acids and amines. rsc.org

For the specific synthesis of α-hydroxy amides, enzymatic methods are particularly powerful. The lipase-catalyzed aminolysis of an α-hydroxy ester is a highly effective strategy. Specifically, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the reaction between an α-hydroxy ester and an amine source in an organic solvent like dioxane, leading to the desired α-hydroxy amide in high conversion. nih.govnih.govacs.org

Asymmetric Synthesis and Enantioselective Control of the α-Stereocenter

The critical challenge in synthesizing (R)-α-hydroxy-1H-indole-3-propanamide is the precise control of the stereochemistry at the α-carbon. This is typically achieved by the enantioselective reduction of a prochiral α-keto precursor, such as an α-keto ester or α-keto amide.

Catalytic Asymmetric Methods for (R)-Configuration Induction

Both transition metal catalysis and organocatalysis offer powerful solutions for establishing the (R)-configuration at the α-stereocenter. These methods utilize chiral catalysts to differentiate between the two faces of the prochiral ketone, leading to one enantiomer in excess.

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral molecules. documentsdelivered.com It involves the addition of hydrogen across the C=O double bond of the α-keto precursor, guided by a chiral transition metal complex. Ruthenium, rhodium, and iridium complexes are most commonly employed for this purpose.

Ruthenium-based catalysts are particularly effective. The asymmetric transfer hydrogenation (ATH) of α-keto amides using a tethered Ru/TsDPEN catalyst has been shown to produce α-hydroxy amides with high enantiomeric excess (ee). nih.gov Similarly, Ru-Tunephos complexes have been successfully used for the asymmetric hydrogenation of α-keto esters, the direct precursors to the target molecule, achieving up to 97.1% ee for both aryl- and alkyl-substituted substrates. thieme-connect.de While focused on β-keto amides, the DIPSkewphos/3-AMIQ-Ru(II) catalyst system also demonstrates the power of ruthenium for the dynamic kinetic resolution of keto amides, yielding β-hydroxy amides in ≥99% ee. nih.govcapes.gov.br

Rhodium complexes have also been shown to be highly effective for the asymmetric hydrogenation of α-keto esters. The development of chiral bisphosphine ligands, such as those in the ZhaoPhos family, has enabled highly enantioselective hydrogenations of various unsaturated carbonyl compounds, where secondary interactions like hydrogen bonding play a key role in achieving high selectivity. nih.gov

The table below presents selected transition metal catalyst systems for the asymmetric hydrogenation of α-keto precursors.

| Catalyst System | Precursor Type | Product | Enantioselectivity (ee) | Reference(s) |

| Tethered Ru/TsDPEN | α-Keto amide | α-Hydroxy amide | High | nih.gov |

| Ru-Tunephos | α-Keto ester | α-Hydroxy ester | Up to 97.1% | thieme-connect.de |

| Noyori-Ikariya Ru-complex | α-Methoxyimino-β-keto ester | α-Methoxyimino-β-hydroxy ester | Up to 99:1 er | |

| Cinchona-modified Pt | α-Keto acetal | α-Hydroxy acetal | Up to 97% |

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, provides a valuable metal-free alternative for asymmetric synthesis. In the context of producing (R)-α-hydroxy-1H-indole-3-propanamide, biocatalysis, a subset of organocatalysis, offers an exceptionally selective method.

A highly effective two-step enzymatic process can be used to convert an α-oxo ester into the desired chiral α-hydroxy amide. nih.govnih.gov The first step involves the highly enantioselective reduction of the α-oxo ester using baker's yeast (Saccharomyces cerevisiae). nih.govacs.org This bioreduction typically yields the corresponding (R)-α-hydroxy ester with excellent conversion rates and enantioselectivities, often exceeding 99% ee. nih.govacs.org The resulting enantiomerically pure (R)-α-hydroxy ester is then subjected to a lipase-catalyzed aminolysis, for example with Candida antarctica lipase B (CAL-B), to form the final (R)-α-hydroxy amide without racemization. nih.govnih.gov This sequential enzymatic approach is a powerful and green method for accessing the target molecule. nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The synthesis of enantiomerically pure compounds such as (R)-α-hydroxy-1H-indole-3-propanamide can be effectively achieved through diastereoselective methods that employ chiral auxiliaries. These tools are instrumental in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. nih.gov A general and well-established strategy involves the conjugate addition to α,β-unsaturated amides derived from a chiral auxiliary. nih.govcapes.gov.br

The process typically begins with the attachment of a chiral auxiliary to an achiral acid, creating a chiral substrate. One of the pioneering examples of this approach involved the use of L-ephedrine as a chiral auxiliary in diastereoselective conjugate addition reactions of α,β-unsaturated amides. capes.gov.br Although this specific application to (R)-α-hydroxy-1H-indole-3-propanamide is not detailed in the available literature, the principle can be extrapolated. An α,β-unsaturated amide featuring the indole moiety would be prepared using a recoverable chiral auxiliary. The key step is the diastereoselective addition of a nucleophile to the β-carbon, guided by the stereochemical environment of the auxiliary. Subsequent transformation of the resulting adduct, including hydroxylation at the α-position and cleavage of the auxiliary, would yield the desired (R)-α-hydroxy-1H-indole-3-propanamide.

An alternative approach within this category is the use of an inherently chiral Michael acceptor, where the stereochemistry is dictated by the starting material itself, making the process more atom-economical as it negates the need for attaching and removing an auxiliary group. capes.gov.br

Chemoenzymatic Synthesis for Chiral α-Hydroxy Amides

Chemoenzymatic routes offer a powerful and highly selective alternative for the synthesis of chiral α-hydroxy amides, including (R)-α-hydroxy-1H-indole-3-propanamide. These methods leverage the high enantioselectivity of enzymes for key transformations, often under mild reaction conditions.

A notable strategy involves a two-step sequential enzymatic process starting from an α-oxo ester. nih.gov

Enantioselective Bioreduction: The first step employs a biocatalyst, such as Saccharomyces cerevisiae (baker's yeast), to reduce an α-oxo ester precursor of the target molecule. This bioreduction is highly enantioselective, yielding the corresponding chiral α-hydroxy ester with excellent enantiomeric excess (>99% ee for many substrates). nih.gov

Lipase-Catalyzed Aminolysis: The resulting enantiomerically pure α-hydroxy ester is then subjected to aminolysis. This step can be catalyzed by an enzyme like Candida antarctica lipase B (CAL-B). The lipase facilitates the reaction of the ester with an amine (e.g., ammonia (B1221849) or an ammonia equivalent) to form the desired chiral α-hydroxy amide with high conversion rates. nih.gov

This chemoenzymatic cascade provides a direct route to enantiomerically pure α-hydroxy amides.

Another relevant chemoenzymatic approach involves a three-enzyme coupled biotransformation to produce indole-containing acyloin derivatives. nih.gov This system uses an engineered tryptophan synthase, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme. nih.gov While this specific cascade produces acyloins, the generation of indole-3-pyruvate derivatives as intermediates highlights the potential for enzymatic pathways to create key precursors for (R)-α-hydroxy-1H-indole-3-propanamide. nih.gov Subsequent enzymatic or chemical amination and reduction steps could potentially complete the synthesis.

Table 1: Two-Step Chemoenzymatic Synthesis of Chiral α-Hydroxy Amides

| Step | Reaction Type | Enzyme | Substrate | Product | Key Advantages |

|---|---|---|---|---|---|

| 1 | Bioreduction | Saccharomyces cerevisiae | α-oxo ester | Chiral α-hydroxy ester | High enantioselectivity (>99% ee) nih.gov |

| 2 | Aminolysis | Candida antarctica lipase B (CAL-B) | Chiral α-hydroxy ester | Chiral α-hydroxy amide | High conversion (88-99%) nih.gov |

Novel Synthetic Route Development

The development of novel synthetic routes for (R)-α-hydroxy-1H-indole-3-propanamide is driven by the need for more efficient, sustainable, and scalable processes. Key areas of innovation include the application of green chemistry principles and the adoption of advanced manufacturing technologies like flow chemistry.

Green Chemistry Principles in Synthesis (e.g., Ionic Liquid Catalysis, Aqueous Media)

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For the synthesis of indole-containing compounds, this often involves replacing hazardous solvents and catalysts with more benign alternatives.

Ionic Liquids (ILs) have emerged as promising green media for various organic transformations due to their low vapor pressure, non-flammability, and potential for recyclability. rsc.orgnih.gov In the context of indole synthesis, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) have been successfully used as recyclable solvents and catalysts for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds. researchgate.net Although a direct application to (R)-α-hydroxy-1H-indole-3-propanamide is not reported, this demonstrates the feasibility of using ILs to promote reactions involving the indole nucleus under mild conditions. The ionic liquid can often be recovered and reused without significant loss of activity, a key advantage for sustainable processes. researchgate.net

Aqueous Media represents another cornerstone of green synthesis. While many organic reactions are traditionally performed in organic solvents, conducting them in water offers significant environmental and safety benefits. Research into the synthesis of indole derivatives in aqueous media is an active area, aiming to reduce reliance on volatile organic compounds.

Flow Chemistry and Scalable Reaction Development

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net This technology is particularly well-suited for the synthesis of indole derivatives. mdpi.com

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the Fischer indole synthesis has been successfully adapted to continuous flow conditions, achieving high yields with significantly reduced reaction times compared to batch methods. mdpi.com

The application of flow chemistry to a multi-step synthesis of a molecule like (R)-α-hydroxy-1H-indole-3-propanamide would involve designing a sequence of connected flow reactors, each performing a specific transformation. This integrated approach minimizes manual handling and intermediate purification steps. tue.nl The small reactor volumes used in flow systems also allow for the safe handling of hazardous reagents and intermediates, and the modular nature of the equipment facilitates rapid process optimization and scaling. researchgate.nettue.nl The development of a continuous flow process for this target molecule would represent a significant advancement towards a more efficient and scalable manufacturing route.

Table 2: Comparison of Batch vs. Flow Chemistry for Indole Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often problematic, requires larger reactors | Easier to scale by running longer or in parallel |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and time mdpi.com |

| Efficiency | Can have lower yields and longer reaction times | Often higher yields and significantly shorter times mdpi.com |

| Integration | Multi-step requires isolation and purification at each stage | Can integrate multiple steps into a continuous sequence tue.nl |

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis of (R)-α-hydroxy-1H-Indole-3-propanamide

Spectroscopic analysis is fundamental to the characterization of (R)-α-hydroxy-1H-Indole-3-propanamide, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (R)-α-hydroxy-1H-Indole-3-propanamide in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (R)-α-hydroxy-1H-Indole-3-propanamide, the spectrum would exhibit distinct signals corresponding to the indole (B1671886) ring protons, the aliphatic side chain protons, and protons on heteroatoms (NH, OH, NH₂). The aromatic region (typically δ 7.0-8.0 ppm) would show signals for the five protons on the indole core. The proton at the C2 position of the indole ring often appears as a characteristic singlet. The protons of the aliphatic side chain—CH(OH) and CH₂—would appear in the upfield region. The CH proton adjacent to the hydroxyl group would likely be a multiplet due to coupling with the adjacent CH₂ protons. The amide (CONH₂) protons often appear as two broad singlets, while the indole NH and the hydroxyl (OH) protons also typically present as broad singlets, with chemical shifts that can be dependent on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. (R)-α-hydroxy-1H-Indole-3-propanamide has a molecular formula of C₁₁H₁₂N₂O₂, and its spectrum is expected to show 11 distinct carbon signals. sigmaaldrich.comepa.gov These include signals for the eight carbons of the indole ring, the carbonyl carbon (C=O) of the amide group (typically δ 170-180 ppm), the carbon bearing the hydroxyl group (C-OH), and the methylene (B1212753) carbon (CH₂) of the side chain.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the -CH₂-CH(OH)- fragment in the side chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. These experiments collectively verify the propanamide side chain attached to the C3 position of the indole ring.

Table 1: Predicted NMR Data for (R)-α-hydroxy-1H-Indole-3-propanamide Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| Indole NH | Broad Singlet | s | - |

| Indole C2-H | ~7.2 | s | ~124 |

| Indole Aromatic H's | 7.0 - 7.8 | m | 111 - 136 |

| Side Chain CH₂ | ~3.0 - 3.2 | m | ~30 |

| Side Chain CH | ~4.2 - 4.4 | t or dd | ~70 |

| Hydroxyl OH | Broad Singlet | s | - |

| Amide NH₂ | Broad Singlets (2) | s | - |

| Carbonyl C=O | - | - | ~175 |

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of (R)-α-hydroxy-1H-Indole-3-propanamide would display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of O-H (hydroxyl) and N-H (indole and amide) stretching vibrations. docbrown.inforesearchgate.net The presence of a primary amide is confirmed by two distinct N-H stretching peaks in this region. docbrown.info A strong absorption peak, known as the Amide I band, would be observed around 1650 cm⁻¹, which is characteristic of the C=O stretching vibration in the amide group. docbrown.info The N-H bending vibration of the amide (Amide II band) typically appears around 1640-1590 cm⁻¹. Stretching vibrations for the C-H bonds of the aromatic indole ring and the aliphatic side chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for (R)-α-hydroxy-1H-Indole-3-propanamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| N-H (Indole) | Stretch | ~3400 | Medium |

| N-H (Amide) | Stretch | 3350 and 3180 | Medium (two bands) |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | ~1650 | Strong |

| N-H (Amide II) | Bend | 1640 - 1590 | Medium to Strong |

| C-N | Stretch | 1400 - 1000 | Medium |

| C-O | Stretch | 1260 - 1000 | Medium to Strong |

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass with high precision, which can be used to confirm the molecular formula.

The molecular formula of (R)-α-hydroxy-1H-Indole-3-propanamide is C₁₁H₁₂N₂O₂. sigmaaldrich.comepa.gov This corresponds to a monoisotopic mass of approximately 204.0899 g/mol . epa.gov In an ESI-MS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 205.0977.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) helps to confirm the structure. For tryptophan-derived metabolites, fragmentation often occurs at the bond between the α- and β-carbons of the side chain. rsc.org Common fragmentation pathways for (R)-α-hydroxy-1H-Indole-3-propanamide would include the loss of ammonia (B1221849) (NH₃), water (H₂O), and the carboxamide group (CONH₂). A significant fragment ion would correspond to the stable indole-3-methylene cation (skatole cation) at m/z 130, resulting from the cleavage of the side chain.

Table 3: Predicted Mass Spectrometry Data for (R)-α-hydroxy-1H-Indole-3-propanamide

| Ion | Formula | Predicted m/z | Description |

| [M]⁺˙ | C₁₁H₁₂N₂O₂ | 204.09 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₃N₂O₂ | 205.10 | Protonated Molecule |

| [M+H - H₂O]⁺ | C₁₁H₁₁N₂O | 187.09 | Loss of water |

| [M+H - NH₃]⁺ | C₁₁H₁₀NO₂ | 188.07 | Loss of ammonia |

| [M+H - CONH₂]⁺ | C₁₀H₁₀NO | 160.08 | Loss of carboxamide radical |

| [C₉H₈N]⁺ | C₉H₈N | 130.07 | Indole-3-methylene cation (skatole cation) |

Chiroptical Characterization for Absolute Configuration Determination

As a chiral molecule, the absolute configuration of the stereocenter in (R)-α-hydroxy-1H-Indole-3-propanamide is determined using chiroptical methods, which measure the differential interaction of the molecule with polarized light.

Optical rotation is the property of a chiral substance to rotate the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (e.g., temperature, solvent, concentration, and wavelength of light). libretexts.org

For (R)-α-hydroxy-1H-Indole-3-propanamide, the specific rotation would be a non-zero value. Its enantiomer, (S)-α-hydroxy-1H-Indole-3-propanamide, would exhibit a specific rotation of equal magnitude but opposite sign. libretexts.org It is important to note that the R/S designation, which is based on Cahn-Ingold-Prelog priority rules, does not inherently predict the direction (dextrorotatory, (+), or levorotatory, (-)) of optical rotation. libretexts.org The experimentally measured sign of rotation is a key identifier for this specific enantiomer.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the difference in absorption between left- and right-handed circularly polarized light by a chiral sample. mdpi.com A CD spectrum plots this differential absorption (Δε) against wavelength.

The CD spectrum of (R)-α-hydroxy-1H-Indole-3-propanamide would show characteristic positive and/or negative peaks, known as Cotton effects, which arise from the electronic transitions within the molecule's chromophores (in this case, the indole ring). The spectrum is a unique fingerprint of its absolute configuration. The CD spectrum of the (S)-enantiomer would be a mirror image of the (R)-enantiomer's spectrum. nih.gov By comparing the experimental CD spectrum to those of structurally related compounds with known absolute configurations or to theoretical spectra calculated using quantum chemical methods, the (R) configuration at the chiral center can be unequivocally confirmed.

X-ray Crystallography for Solid-State Absolute Structure Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For (R)-a-hydroxy-1H-Indole-3-propanamide, this technique would be instrumental in confirming the (R)-configuration at the a-carbon and elucidating the conformational preferences and intermolecular interactions within the crystal lattice.

However, a review of the current scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), reveals that a specific single-crystal X-ray structure for this compound has not yet been reported.

For illustrative purposes, the crystal structures of numerous related indole derivatives have been extensively studied. These analyses consistently highlight the role of the indole N-H group and any appended functional groups in forming robust hydrogen-bonding networks that dictate the supramolecular assembly in the solid state. For instance, studies on indole-3-acetamide (B105759) reveal characteristic hydrogen bonding patterns involving the amide group. nih.govnih.gov It is reasonable to infer that the hydroxyl and amide functionalities of this compound would similarly dominate its crystal packing through intermolecular hydrogen bonds.

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C11H12N2O2 |

| Formula weight | 204.23 |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack parameter | Value close to 0 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an actual X-ray crystallographic study. The space group is chosen as a common non-centrosymmetric one for chiral molecules.

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for determining the enantiomeric purity of chiral compounds. By employing a chiral stationary phase (CSP) or a chiral additive in the mobile phase, enantiomers can be separated and quantified.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the main component of the mobile phase offers low viscosity and high diffusivity, contributing to improved resolution and reduced analysis times.

A study on the enantiomeric separation of thirteen indole-3-propanamide (I3P) derivatives demonstrated the effectiveness of SFC using polysaccharide-based chiral stationary phases. hmdb.ca Although this compound was not one of the thirteen specific derivatives, the findings are highly relevant. Excellent baseline separation for ten of the I3P derivatives was achieved on a Lux Cellulose-4 column, while a Lux Cellulose-2 column provided moderate separation for the remaining three. hmdb.ca The primary organic modifier used was methanol, and in most cases, no additives were required to achieve good separation. hmdb.ca This suggests that a similar approach would be highly effective for resolving the enantiomers of a-hydroxy-1H-Indole-3-propanamide.

Table 2: Representative SFC Conditions for the Separation of Indole-3-Propanamide Derivatives

| Parameter | Condition |

| Column | Lux Cellulose-4, Lux Cellulose-2 |

| Mobile Phase | Supercritical CO2 / Methanol (gradient) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV (e.g., 220 nm) |

Source: Adapted from a study on indole-3-propanamide derivatives. hmdb.ca

Chiral High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful separation and is often determined through screening of various commercially available columns.

The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. For this compound, the hydroxyl, amide, and indole groups would all be expected to participate in these interactions, leading to differential retention of the two enantiomers.

A typical method development strategy would involve screening several polysaccharide-based columns under normal-phase, reversed-phase, and polar organic modes.

Table 3: General Chiral HPLC Method Development Parameters

| Parameter | Normal Phase | Reversed Phase |

| Chiral Column | Chiralpak® AD-H, Chiralcel® OD-H, etc. | Chiralpak® AD-RH, Chiralcel® OD-RH, etc. |

| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) | Acetonitrile / Water (or buffer) |

| Additives | Trifluoroacetic acid (for acidic analytes), Diethylamine (for basic analytes) | Formic acid, Ammonium acetate |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm, 280 nm) | UV (e.g., 220 nm, 280 nm) |

Molecular Interactions and Mechanistic Biochemical Studies

Enzymatic Inhibition Profiles of (R)-α-hydroxy-1H-Indole-3-propanamide and its Derivatives

The following sections detail the inhibitory activities of indole-3-propanamide derivatives against a range of enzymes, highlighting structure-activity relationships where data is available.

Derivatives of 1H-indole-3-propanamide have been evaluated for their ability to inhibit protein tyrosine kinases, which are crucial regulators of cellular signaling pathways. sciety.org Research into a series of amide analogues of 2,2'-dithiobis(1H-indole-3-alkanoic acid) has shown that inhibitory activity against the Epidermal Growth Factor (EGF) Receptor tyrosine kinase is dependent on the length of the alkane chain, with propanamides being the most effective. sciety.org

In these studies, substitutions on the propanamide side chain were found to be acceptable for maintaining enzymatic inhibition. sciety.org Specifically, a water-soluble α-amino derivative demonstrated good inhibitory activity against the EGF receptor. sciety.org While the specific α-hydroxy derivative was not detailed, the tolerance for substitution at this position suggests its potential for interaction. The nonreceptor kinase pp60v-src was found to be more sensitive to inhibition by these indole (B1671886) compounds compared to the EGF receptor kinase. sciety.org

One of the most potent compounds in this class against the EGF receptor was an N-benzylamide derivative, which exhibited an IC₅₀ value of 0.85 µM. sciety.org Further investigation into other indole derivatives, such as 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl, showed potent inhibition of a related kinase, pp60c-Src, with an IC₅₀ of 4.69 µM. nih.gov

Tyrosine Kinase Inhibition by Indole Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| N-benzylamide derivative of 2,2'-dithiobis(1H-indole-3-propanamide) | EGF Receptor | 0.85 µM | sciety.org |

| 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl (Compound 8c) | pp60c-Src | 4.69 µM | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target. nih.gov It functions by dephosphorylating the insulin receptor tyrosine kinase. nih.gov While PTP1B has been identified as a target for inhibitors in managing type 2 diabetes and obesity, direct studies evaluating the inhibitory activity of (R)-α-hydroxy-1H-Indole-3-propanamide on PTP1B are not prominent in the available literature. nih.govnih.gov However, related molecular scaffolds, such as oxindole-derived molecules, have been identified as PTP1B inhibitors, suggesting that the broader indole family has potential for interaction with this enzyme. nih.gov The development of potent and selective PTP1B inhibitors is an active area of research, with some compounds demonstrating submicromolar IC₅₀ values. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.govnih.gov Its expression is associated with immune suppression, making it a target in immunotherapy. nih.govnih.gov

While direct inhibitory data for (R)-α-hydroxy-1H-Indole-3-propanamide against IDO1 is not specified in the reviewed literature, other natural and synthetic indole-based molecules have been screened for this activity. nih.gov The findings indicate that the indole nucleus is a viable scaffold for IDO1 inhibition. For instance, Brassinin, an indole-based natural product, exhibits moderate IDO1 inhibitory activity. nih.gov

IDO1 Inhibition by Indole-Based Compounds

| Compound | Target Enzyme | Inhibitory Potency | Reference |

|---|---|---|---|

| Brassinin | IDO1 | Kᵢ = 97.7 µM | nih.gov |

| PQA26 | IDO1 | IC₅₀ = 32 µM | nih.gov |

The versatility of the indole-propanamide scaffold extends to other enzyme classes.

Falcipain-2: This cysteine protease from Plasmodium falciparum is a target for antimalarial drugs. A lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, was identified as an inhibitor of Falcipain-2. nih.govresearchgate.net Subsequent optimization led to derivatives with improved activity. This demonstrates that the (R)-3-(1H-indol-3-yl)-propanamide core is a suitable template for Falcipain-2 inhibitors. nih.govresearchgate.net

Falcipain-2 Inhibition by 3-(1H-Indol-3-yl)-Propanamide Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide (1) | Falcipain-2 | 29.7 µM | nih.govresearchgate.net |

| Compound 2k | Falcipain-2 | 10.0 µM | nih.govresearchgate.net |

| Compound 2l | Falcipain-2 | 13.3 µM | nih.govresearchgate.net |

Elastase: Studies on bi-heterocyclic propanamides incorporating an indole moiety have identified potent inhibitors of elastase. sciety.orgnih.gov One derivative demonstrated competitive inhibition with a Kᵢ value of 0.51 µM. sciety.orgnih.gov Additionally, the simpler molecule, indole-3-carbinol, has been shown to directly inhibit elastase activity. nih.gov

Carbonic Anhydrase: Inhibition of carbonic anhydrase (CA) isoforms is typically achieved by compounds containing a zinc-binding group, most commonly a sulfonamide. researchgate.netacs.org Numerous indole-based sulfonamides have been developed as potent CA inhibitors. researchgate.netacs.org However, (R)-α-hydroxy-1H-Indole-3-propanamide lacks this sulfonamide moiety, and there is no evidence in the searched literature to suggest it inhibits carbonic anhydrases.

α-Glucosidase: This enzyme is a target for managing postprandial hyperglycemia. Various indole derivatives have been investigated as α-glucosidase inhibitors. researchgate.net For example, a series of 3,3-di(indolyl)indolin-2-ones showed varied and sometimes potent inhibitory activity against α-glucosidase. nih.gov Oleanolic acid-indole derivatives have also been synthesized and shown to be mixed-type inhibitors of α-glucosidase, with some exhibiting IC₅₀ values in the low micromolar range. researchgate.net

Receptor Binding and Allosteric Modulation Studies

The structural similarity of the indole core to the neurotransmitter serotonin (B10506) has prompted extensive investigation into the interaction of indole derivatives with serotonin receptors.

The affinity of indole-based compounds for serotonin (5-HT) receptors is highly dependent on the substitution pattern on both the indole ring and the side chain. acs.orgcapes.gov.br

5-HT₁ₐ and 5-HT₁B Receptors: Studies on α-methyltryptamines, which are structurally related to indole-propanamides, show that stereoselectivity and affinity are influenced by aromatic substituents. acs.orgcapes.gov.br For compounds with a 5-hydroxy or 5-methoxy group, the (S)-enantiomer generally has a higher affinity for 5-HT₁B binding sites. acs.orgcapes.gov.br The presence of a free hydroxyl group can be important for receptor binding. capes.gov.br

5-HT₂ₐ and 5-HT₂C Receptors: The 5-HT₂ receptor family is another significant target for indole derivatives. Affinity for the 5-HT₂ₐ subtype is also modulated by substitutions on the indole ring. acs.org The 5-HT₂C receptor's signaling can be influenced by the activation of other pathways, indicating complex cross-talk.

5-HT₆ and 5-HT₇ Receptors: The 5-HT₆ and 5-HT₇ receptors have also been targeted by indole-containing ligands. While specific binding data for (R)-α-hydroxy-1H-Indole-3-propanamide is not available in the searched results, the general principles of pharmacophore modeling for these receptors often include a hydrophobic indole region.

Although direct binding assays for (R)-α-hydroxy-1H-Indole-3-propanamide at various serotonin receptor subtypes were not found in the reviewed literature, the extensive research on related tryptamines and indole derivatives provides a framework for understanding its potential interactions. The α-hydroxy group would be expected to influence the compound's polarity and hydrogen-bonding capabilities, which are critical for receptor recognition and binding affinity.

Androgen Receptor (AR) Antagonism and Degradation Mechanisms

The androgen receptor (AR) is a critical therapeutic target in diseases such as prostate cancer. While various indole-based compounds have been investigated as AR antagonists, direct data on the interaction between (R)-a-hydroxy-1H-Indole-3-propanamide and the androgen receptor is not extensively available in the current body of scientific literature. However, studies on structurally related indole compounds provide insights into potential mechanisms.

Indole derivatives have been identified as a class of AR antagonists. nih.gov For instance, 1H-indole-2-carboxamides, which are structural isomers of the subject compound, have been discovered as inhibitors that target an allosteric site known as the androgen receptor binding function 3 (BF3). researchgate.net This suggests that the indole scaffold is a viable pharmacophore for AR inhibition.

Furthermore, the degradation of indole-based AR antagonists has been studied. A proposed mechanism involves the metabolic oxidation at the 3-position of the indole ring, which can lead to the molecule's degradation and clearance. nih.gov Additionally, some indole compounds can activate the Aryl Hydrocarbon Receptor (AhR), which in certain cell lines, has been shown to result in the downregulation of AR expression or promotion of its degradation. nih.govmdpi.com This effect, however, is not universal and can be specific to the cell and compound type. mdpi.com

While these findings highlight the potential for indole propanamides to interact with the AR pathway, specific experimental validation of this compound as an AR antagonist or modulator of its degradation is not present in the reviewed literature.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition and Selectivity

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics, as it plays a crucial role in the transmission of pain signals in nociceptive neurons. nih.govnih.gov this compound, identified in research as WN2-R, has emerged as a potent and selective inhibitor of the Nav1.7 channel. nih.gov

Molecular dynamics simulations and experimental results have confirmed that the (R)-configuration of the 1H-indole-3-propionamide scaffold is the preferred form for binding within the voltage-sensing domain IV (VSDIV) pocket of the Nav1.7 channel. nih.gov This interaction results in effective inhibition of the channel's activity. The compound demonstrates high potency, with a reported half-maximal inhibitory concentration (IC₅₀) significantly lower than that for other Nav channel subtypes, indicating a favorable selectivity profile. probechem.com

The selectivity for Nav1.7 over other isoforms, particularly Nav1.5 (the primary cardiac sodium channel), is a critical feature for developing safer analgesics. mdpi.com WN2-R shows favorable subtype selectivity, which is crucial for avoiding potential cardiovascular side effects. nih.gov At a concentration of 10 µM, WN2-R was found to completely inhibit the native sodium ion (Na+) current in dorsal root ganglion (DRG) neurons while having minimal effect on potassium (K+) and calcium (Ca2+) currents. probechem.com

| Target | Compound | IC₅₀ (nM) | Selectivity Profile |

| Nav1.7 | This compound (WN2-R) | 24.7 | Highly selective over other Nav subtypes (e.g., Nav1.1-1.6, Nav1.8) and other ion channels (K+, Ca2+). nih.govprobechem.com |

This table presents inhibitory concentration data for this compound against its primary target, Nav1.7.

Excitatory Amino Acid Transporter 2 (EAAT2) Modulation

The Excitatory Amino Acid Transporter 2 (EAAT2) is the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft in the central nervous system, thereby preventing excitotoxicity. While various compounds are being explored as modulators of EAAT2 for therapeutic purposes, a review of the scientific literature did not yield specific data on the modulation of EAAT2 by this compound. Research in this area has focused on other chemical scaffolds, such as certain propanamide derivatives like (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], which have been identified as EAAT2 modulators. acs.orguni-bonn.de

Cellular Pathway Perturbation and Biological Response

Influence on Cellular Growth and Proliferation

The indole nucleus is a common feature in many compounds with demonstrated effects on cellular growth and proliferation. nih.gov Studies on various indole-aryl-amide derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, including colon (HT29), prostate (PC3), and cervical (HeLa) cancer cells. nih.govnih.gov For example, certain indole derivatives have been found to induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov However, there is no specific research available that details the direct influence of this compound on cellular growth and proliferation pathways. The activity of structurally related compounds suggests this could be a potential area of investigation.

Modulation of Intracellular Tyrosine Phosphorylation Patterns

Intracellular tyrosine phosphorylation is a key signaling mechanism that regulates numerous cellular processes, including growth, differentiation, and apoptosis. It is controlled by the balanced activity of protein tyrosine kinases and phosphatases. nih.gov Despite the fundamental role of this pathway in cell biology, a search of the available scientific literature provided no information regarding the effects of this compound on intracellular tyrosine phosphorylation patterns.

Effects on Purine (B94841) Biosynthesis Pathways (e.g., PAICS)

The de novo purine biosynthesis pathway is essential for the proliferation of cancer cells, making its enzymes attractive targets for therapeutic intervention. nih.gov One such enzyme is Phosphoribosylaminoimidazole Carboxylase, Phosphoribosylaminoimidazole Succinocarboxamide Synthetase (PAICS). In silico drug screening studies have sought to identify small-molecule inhibitors of PAICS. nih.gov These computational studies have revealed that propanamide derivatives are among the chemical classes with the potential to bind to the active site of PAICS. nih.gov While these findings suggest that a propanamide-containing molecule like this compound could theoretically interact with this pathway, there is currently no direct experimental evidence to confirm that it acts as an inhibitor of PAICS or otherwise affects purine biosynthesis.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Following a comprehensive review of scientific literature, there is currently no specific research data available detailing the antioxidant mechanisms or oxidative stress mitigation properties of the compound this compound. Targeted searches for in vitro antioxidant assays such as DPPH, ABTS, and FRAP, as well as studies on its effects on lipid peroxidation, reactive oxygen species, and antioxidant enzymes like superoxide (B77818) dismutase, did not yield any results for this specific molecule.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on the mechanistic biochemistry of this compound as an antioxidant. The scientific community has not published studies that would allow for an analysis of its potential to mitigate oxidative stress.

Metabolism and Biotransformation Pathways

Host-Mediated Metabolism of Indole-3-propanamide Derivatives

Upon absorption, indole (B1671886) derivatives are subjected to the host's metabolic enzymes, primarily located in the liver. These enzymes are responsible for modifications that generally increase the water solubility of the compounds, facilitating their excretion.

Furthermore, the indole ring itself is susceptible to hydroxylation at various positions, a common metabolic route for many indole-based compounds. nih.gov This ring hydroxylation would create additional sites for subsequent conjugation reactions.

Following hydroxylation, the newly introduced hydroxyl groups, as well as the existing α-hydroxyl group of "(R)-α-hydroxy-1H-Indole-3-propanamide," are prime candidates for phase II conjugation reactions. Glucuronidation, the transfer of glucuronic acid to a substrate, is a major pathway for the metabolism of hydroxylated indole derivatives. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on 4-hydroxyindole (B18505) have shown that several human UGTs, including UGT1A6 and UGT1A10, are capable of glucuronidating the hydroxyl group. nih.gov It is highly probable that the α-hydroxyl group of the target compound undergoes glucuronidation, forming a more water-soluble glucuronide conjugate.

Sulfation, the conjugation with a sulfonate group, represents another critical phase II metabolic pathway for hydroxylated compounds. nih.govnih.gov This process is mediated by sulfotransferases (SULTs). For instance, indoxyl is efficiently sulfonated to form indoxyl sulfate (B86663), a reaction catalyzed by SULT1A1 in both humans and rats. nih.gov Therefore, it is conceivable that "(R)-α-hydroxy-1H-Indole-3-propanamide" could also be a substrate for sulfation at its hydroxyl group. The resulting sulfate conjugate would be more readily excretable.

Microbiota-Driven Biotransformation and Gut-Brain Axis Implications

The gut microbiota plays a pivotal role in the initial production and subsequent transformation of indole derivatives from dietary tryptophan. nih.govresearchgate.net This microbial metabolism has significant implications for the host, including communication along the gut-brain axis. dovepress.com

Dietary tryptophan that escapes absorption in the small intestine reaches the colon, where it is metabolized by a diverse community of microorganisms. nih.govnih.gov Gut bacteria can convert tryptophan into a variety of indole compounds, including indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). researchgate.netnih.gov Some bacteria, such as Lactiplantibacillus plantarum, have been shown to produce indole-3-acetamide (B105759) (IAM). nih.gov The formation of indole-3-propanamide, the parent compound of the subject of this article, is also a result of microbial tryptophan metabolism. nih.gov

The conversion of tryptophan to indole is a well-characterized enzymatic reaction catalyzed by bacterial tryptophanase. researchgate.net The subsequent conversion of indole and other tryptophan-derived molecules into more complex derivatives involves a variety of bacterial enzymes. For example, the production of IPA from tryptophan can occur through a multi-step pathway involving indole-3-pyruvic acid and indole-3-lactic acid as intermediates. nih.gov The amide group of indole-3-propanamide suggests its origin from a pathway likely involving an amidation step, potentially from IPA or a related intermediate, catalyzed by microbial enzymes. The α-hydroxylation to form "(R)-α-hydroxy-1H-Indole-3-propanamide" could also be a result of microbial enzymatic activity within the gut, although specific enzymes for this reaction have not been identified.

Metabolic Fate and Excretion Studies

While specific studies detailing the metabolic fate and excretion of "(R)-α-hydroxy-1H-Indole-3-propanamide" are scarce, the general principles of xenobiotic metabolism suggest a primary route of elimination via the kidneys. Following hepatic metabolism, the water-soluble glucuronide and sulfate conjugates are expected to be transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. nih.gov

Studies on related indole metabolites, such as indole-3-acetic acid, have identified its O-glucuronide and its glutamine conjugate in human urine, indicating that multiple conjugation pathways can be involved in the elimination of indole derivatives. nih.gov It is plausible that a similar excretion profile, consisting of the parent compound and its glucuronide and/or sulfate conjugates, would be observed for "(R)-α-hydroxy-1H-Indole-3-propanamide".

Interactive Data Table: Inferred Metabolic Pathways of (R)-α-hydroxy-1H-Indole-3-propanamide

| Metabolic Phase | Proposed Reaction | Key Enzymes (Inferred) | Resulting Metabolite(s) (Inferred) |

| Phase I (Host) | α-Hydroxylation of Indole-3-propanamide | Cytochrome P450 (e.g., CYP2E1) | (R)-α-hydroxy-1H-Indole-3-propanamide |

| Indole Ring Hydroxylation | Cytochrome P450 (e.g., CYP2A6, CYP2C19) | Hydroxylated (R)-α-hydroxy-1H-Indole-3-propanamide | |

| Phase II (Host) | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | (R)-α-hydroxy-1H-Indole-3-propanamide-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | (R)-α-hydroxy-1H-Indole-3-propanamide-sulfate | |

| Microbiota-Driven | Tryptophan Metabolism | Bacterial Tryptophanase and other enzymes | Indole-3-propanamide |

| α-Hydroxylation | Microbial Enzymes | (R)-α-hydroxy-1H-Indole-3-propanamide |

Advanced Research Applications and Future Perspectives

Development of (R)-α-hydroxy-1H-Indole-3-propanamide as Chemical Probes

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. The development of (R)-α-hydroxy-1H-Indole-3-propanamide into such a probe offers a promising avenue for research. The indole (B1671886) scaffold itself is inherently fluorescent, a property that can be harnessed for the design of fluorescent chemosensors. researchgate.net

The α-hydroxy-propanamide side chain of (R)-α-hydroxy-1H-Indole-3-propanamide provides a key site for modification. This functional group can be derivatized to incorporate reporter tags, such as fluorophores or biotin, enabling the tracking and visualization of the molecule's interactions within a cellular environment. Furthermore, the chirality of the molecule is a critical factor, as stereochemistry often dictates the specificity of binding to biological targets. rsc.org

The development of chemical probes based on this scaffold could follow several strategies:

Fluorescent Probes: By attaching a fluorophore, researchers could develop probes to study the localization and dynamics of specific cellular targets that may interact with this indole derivative.

Affinity-Based Probes: The propanamide moiety could be modified with a reactive group to allow for covalent labeling of target proteins, facilitating their isolation and identification.

Photoaffinity Probes: Incorporation of a photo-activatable group would enable researchers to trigger covalent cross-linking to interacting partners at specific times and locations within a cell or organism.

While specific examples for (R)-α-hydroxy-1H-Indole-3-propanamide are not yet prevalent in the literature, the principles for developing indole-based probes are well-established. For instance, indole derivatives have been successfully used to create probes for detecting metal ions and reactive oxygen species. nih.gov

Integration into Chemical Biology Tools for Target Deconvolution and Pathway Elucidation

A primary challenge in the development of new therapeutics is the identification of their molecular targets, a process known as target deconvolution. The unique structure of (R)-α-hydroxy-1H-Indole-3-propanamide makes it a candidate for integration into various chemical biology platforms designed for this purpose.

Affinity-based proteomics is a powerful technique where a bioactive small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The α-hydroxy-propanamide side chain of (R)-α-hydroxy-1H-Indole-3-propanamide is well-suited for linkage to a resin, creating an affinity matrix for capturing interacting proteins.

Another approach is the use of activity-based protein profiling (ABPP) , which employs chemical probes that react covalently with the active site of specific enzyme families. While this would require modification of the (R)-α-hydroxy-1H-Indole-3-propanamide structure to include a reactive "warhead," the indole scaffold provides a versatile starting point for the design of such probes.

By identifying the cellular targets of (R)-α-hydroxy-1H-Indole-3-propanamide, researchers can begin to elucidate the biological pathways it modulates. This knowledge is crucial for understanding its mechanism of action and for identifying potential therapeutic applications. For example, understanding which proteins it binds to could reveal its involvement in signaling pathways related to neuroinflammation, cell proliferation, or metabolic regulation. mdpi.com

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The indole core is a feature of many approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents. mdpi.commdpi.com The specific functionalization of (R)-α-hydroxy-1H-Indole-3-propanamide suggests several promising areas for therapeutic exploration, contingent on future mechanistic studies.

Neurodegenerative Diseases: Many indole-containing compounds exhibit neuroprotective properties. nih.govnih.gov For instance, some derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov The hydroxyl group on the side chain of (R)-α-hydroxy-1H-Indole-3-propanamide could potentially engage in hydrogen bonding interactions with protein targets implicated in neurodegeneration, such as kinases or enzymes involved in oxidative stress. nih.gov Recent research has highlighted the potential of inhibiting the enzyme indoleamine-2,3-dioxygenase 1 (IDO1) as a treatment for Alzheimer's, further underscoring the relevance of indole metabolism in neurological health. news-medical.net

Oncology: The indole scaffold is present in numerous anticancer drugs that function through various mechanisms, including the inhibition of tubulin polymerization and protein kinases. mdpi.com The antiproliferative activity of indole derivatives is often dependent on the specific substituents on the indole ring. The α-hydroxy-propanamide group could confer novel binding properties, potentially leading to the development of selective anticancer agents.

Metabolic Disorders: Certain indole derivatives, such as those that are ligands for hydroxy-carboxylic acid (HCA) receptors, play a role in regulating metabolism. nih.govnih.gov The structural similarity of the α-hydroxy-propanamide side chain to endogenous ligands for these receptors suggests that (R)-α-hydroxy-1H-Indole-3-propanamide could be investigated for its potential to modulate metabolic pathways.

The table below outlines potential therapeutic areas for exploration based on the activities of related indole compounds.

| Therapeutic Area | Potential Mechanism of Action | Relevant Findings for Related Indole Compounds |

| Neurodegenerative Diseases | Inhibition of protein aggregation, modulation of kinase activity, antioxidant effects. | Indole derivatives have been shown to prevent amyloid-beta aggregation and protect against neuronal death. nih.gov |

| Cancer | Inhibition of tubulin polymerization, protein kinase inhibition. | Vinca alkaloids and other indole-based compounds are established anticancer agents. mdpi.com |

| Metabolic Disorders | Agonism or antagonism of metabolic receptors like HCA receptors. | Hydroxy-carboxylic acids, which share structural motifs, are endogenous ligands for receptors involved in lipolysis. nih.govnih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways such as NF-κB and COX-2. mdpi.com | Indomethacin, an indole derivative, is a widely used nonsteroidal anti-inflammatory drug. mdpi.com |

Challenges and Opportunities in the Design and Development of Indole-Based Therapeutics

The development of (R)-α-hydroxy-1H-Indole-3-propanamide and other indole-based therapeutics is not without its challenges. However, these challenges also present opportunities for innovation in medicinal chemistry and drug development.

Stereoselective Synthesis: The synthesis of chiral compounds with high enantiomeric purity is a significant challenge. The (R)-configuration at the α-carbon is crucial for the biological activity of the target molecule, and developing efficient and scalable stereoselective synthetic routes is a key hurdle. However, advances in asymmetric catalysis are providing new tools to address this challenge. rsc.org

Pharmacokinetic Properties: Achieving desirable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, is a common challenge in drug development. The indole nucleus can be susceptible to metabolic modification by cytochrome P450 enzymes. nih.gov Medicinal chemists can address this by introducing modifications to the indole scaffold that block sites of metabolism without compromising biological activity.

Target Selectivity: The indole scaffold's ability to interact with multiple targets can be a double-edged sword. While it offers the potential for developing multi-target ligands, it also raises the risk of off-target effects. mdpi.com Careful structure-activity relationship (SAR) studies are necessary to optimize the selectivity of indole-based compounds for their intended biological target.

Despite these challenges, the opportunities for developing novel therapeutics based on the (R)-α-hydroxy-1H-Indole-3-propanamide scaffold are substantial. The versatility of the indole ring, combined with the specific functionality of the α-hydroxy-propanamide side chain, provides a rich chemical space for exploration. researchgate.net Future research in this area holds the promise of yielding new chemical tools to probe biological systems and innovative drug candidates to address unmet medical needs.

Q & A

Q. What are the optimal synthetic routes for (R)-α-Hydroxy-1H-Indole-3-propanamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Start with indole-3-propanoic acid derivatives as precursors. Use asymmetric catalysis (e.g., chiral oxazaborolidines) to achieve the (R)-stereochemistry at the α-hydroxy position .

- Step 2: Optimize solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) to enhance enantiomeric excess (ee). Monitor via chiral HPLC (≥98% purity threshold) .

- Step 3: Employ reductive amination for the propanamide group, using sodium cyanoborohydride in buffered methanol (pH 5–6) to minimize racemization .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|---|

| Solvent | THF, DMF, MeCN | DMF | 78 | 99 |

| Catalyst Loading | 1–5 mol% | 3 mol% | 82 | 98 |

| Reaction Time | 12–48 h | 24 h | 75 | 97 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing (R)-α-Hydroxy-1H-Indole-3-propanamide?

Methodological Answer:

- NMR: Use - and -NMR to confirm the indole ring (δ 7.1–7.5 ppm for aromatic protons) and α-hydroxy group (δ 4.3 ppm, doublet) .

- HPLC-MS: Reverse-phase C18 columns (ACN/0.1% TFA gradient) to assess purity. ESI-MS [M+H]+ at m/z 233.1 .

- X-ray Crystallography: Resolve stereochemistry by co-crystallizing with a chiral auxiliary (e.g., L-proline derivatives) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 10.8 (NH indole), δ 4.3 (α-OH) | |

| FT-IR | 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O amide) | |

| HPLC-MS | Retention time: 8.2 min; [M+H]+ = 233.1 |

Q. How should researchers design initial biological assays to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize enzymes with structural homology to indole-binding proteins (e.g., tryptophan 2,3-dioxygenase) .

- Assay Protocol:

- Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) at pH 7.4, 37°C .

- Test concentrations from 1 nM–100 µM, with positive (e.g., 5-fluorouracil) and negative (DMSO vehicle) controls .

- Data Interpretation: Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Validate with isothermal titration calorimetry (ITC) for binding affinity .

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition studies (e.g., IC₅₀ variability across assays) be systematically resolved?

Methodological Answer:

- Step 1: Replicate assays under standardized conditions (pH, ionic strength, enzyme lot) to exclude technical variability .

- Step 2: Perform orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics .

- Step 3: Analyze structural analogs to identify substituents affecting activity (e.g., α-hydroxy vs. α-methoxy derivatives) .

Key Considerations:

- Purity discrepancies (>95% vs. <90%) can skew results; re-characterize batches with LC-MS .

- Enzyme aggregation in high-concentration assays may artifactually elevate IC₅₀ .

Q. What computational strategies are effective for modeling the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4). Focus on hydrophobic pockets near the heme group .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD (<2 Å indicates stable docking) .

- Free Energy Calculations: Apply MM-GBSA to predict ΔG of binding. Compare with experimental ITC data for validation .

Q. Table 3: Predicted Binding Affinities

| CYP Isoform | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| CYP3A4 | -9.2 | 12.3 ± 1.5 |

| CYP2D6 | -7.8 | 45.6 ± 3.2 |

Q. What methodologies ensure robust long-term stability data for (R)-α-Hydroxy-1H-Indole-3-propanamide under varying storage conditions?

Methodological Answer:

- Study Design:

- Store samples at -20°C (lyophilized), 4°C (solution in DMSO), and 25°C (powder) for 6–12 months .

- Assess degradation via monthly HPLC (peak area loss >5% indicates instability) .

- Degradation Pathways:

- Hydrolysis of the α-hydroxy group (mitigate with desiccants) .

- Photooxidation of the indole ring (use amber vials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.